molecular formula C30H32N2O6 B2553017 Fmoc-L-2-Aminomethylphe(Boc) CAS No. 1217808-42-8

Fmoc-L-2-Aminomethylphe(Boc)

Cat. No. B2553017
CAS RN: 1217808-42-8
M. Wt: 516.594
InChI Key: SANGKBPWIFXZHS-SANMLTNESA-N
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Description

The compound "Fmoc-L-2-Aminomethylphe(Boc)" is a derivative used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by treatment with a base such as piperidine. The Boc (t-butyloxycarbonyl) group is another protective group that can be removed by acid treatment. These groups are essential in the stepwise construction of peptides, as they prevent unwanted side reactions and help in the purification of the intermediate products .

Synthesis Analysis

The synthesis of related Fmoc and Boc-protected amino acids has been described in several studies. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved with an overall yield of 35% from L-homoserine . Another study reported the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which were used in the synthesis of peptide nucleic acid monomers . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its Boc and Fmoc derivatives were reported for the solid-phase synthesis of nonhydrolyzable phosphotyrosyl peptide analogues . These studies demonstrate the versatility and efficiency of Fmoc and Boc chemistry in peptide synthesis.

Molecular Structure Analysis

The molecular structure of Fmoc and Boc-protected amino acids is characterized by the presence of the protective groups attached to the amino function of the amino acid. The Fmoc group is a bulky aromatic moiety, while the Boc group is an aliphatic structure. These groups play a crucial role in the stability and reactivity of the protected amino acids during peptide synthesis .

Chemical Reactions Analysis

The chemical reactions involving Fmoc and Boc-protected amino acids primarily include their incorporation into peptides via solid-phase peptide synthesis. The Fmoc group is typically removed by base treatment, allowing for the sequential addition of amino acids to the growing peptide chain. The Boc group can be removed by acid treatment, which is useful for temporary protection of amino functions during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc and Boc-protected amino acids are influenced by the protective groups. These properties include solubility in organic solvents, stability under different conditions, and reactivity towards acids and bases. The protective groups make the amino acids more stable and less reactive towards unwanted side reactions, which is essential for the success of solid-phase peptide synthesis .

Scientific Research Applications

Synthesis of Glycoconjugates and Peptide Glycoclusters
The orthogonally protected building block N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine demonstrates significant utility in the synthesis of triantennary peptide glycoclusters on a solid support. This process involves the sequential deprotection of amino groups followed by the coupling of glycosylated serine derivatives, highlighting its role in the preparation of synthetic glycoclusters mimicking natural carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).

Native Chemical Ligation at Phenylalanine
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine sites showcases another application. This method involves capping a tetrapeptide with the N-Boc amino acid and successfully ligating with C-terminal thioesters, followed by selective desulfurization, illustrating its use in peptide synthesis and modification (Crich & Banerjee, 2007).

Amine-Terminated Monolayers on Carbon
The utilization of Fmoc and Boc groups for the electrografting of aminophenyl and aminomethylphenyl monolayers on carbon surfaces employs a protection-deprotection strategy. This application is significant in the creation of amine-terminated films for subsequent coupling reactions, playing a crucial role in surface chemistry and material science (Lee et al., 2015).

Solid-Phase Peptide Synthesis (SPPS) Strategy
The Mmsb linker, compatible with both Fmoc and Boc protective groups, facilitates the synthesis of peptides on a solid phase without diketopiperazine formation or the need for common organic reagents. This method is advantageous for on-resin cyclization and disulfide formation, highlighting its versatility in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANGKBPWIFXZHS-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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